molecular formula C17H16ClN3OS B4395144 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No. B4395144
M. Wt: 345.8 g/mol
InChI Key: PZCASIRKXWKZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is also known as BZAT or benzimidazole-2-thiol acetamide. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BZAT in cancer cells is not fully understood. However, studies have suggested that BZAT induces apoptosis in cancer cells by activating the mitochondrial pathway. BZAT has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and apoptosis. BZAT has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Biochemical and Physiological Effects:
BZAT has been found to have significant biochemical and physiological effects. Studies have shown that BZAT has antioxidant activity and can scavenge free radicals. BZAT has also been found to inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. Additionally, BZAT has been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BZAT has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. BZAT has also been found to have low toxicity towards normal cells. However, BZAT has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for experiments. Additionally, the mechanism of action of BZAT is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on BZAT. One potential direction is the development of BZAT as a potential anticancer agent. Further studies are needed to understand the mechanism of action of BZAT and its potential applications in cancer therapy. Another potential direction is the development of BZAT as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to explore the potential applications of BZAT in other areas such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide is a chemical compound that has significant potential in scientific research. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects. BZAT has been widely used in scientific research as a potential anticancer agent and as a fluorescent probe for the detection of metal ions. Further studies are needed to understand the mechanism of action of BZAT and its potential applications in various areas of research.

Scientific Research Applications

BZAT has been widely used in scientific research as a potential anticancer agent and as a fluorescent probe for the detection of metal ions. Studies have shown that BZAT has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. BZAT has also been found to selectively induce apoptosis in cancer cells without affecting normal cells. Additionally, BZAT has been used as a fluorescent probe for the detection of metal ions such as copper and mercury.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-10-7-11(2)16(12(18)8-10)21-15(22)9-23-17-19-13-5-3-4-6-14(13)20-17/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCASIRKXWKZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-4,6-dimethylphenyl)acetamide

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